Isoxepac, chemically known as 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). [, , , ] While its development for the treatment of inflammatory conditions was discontinued, its unique properties have made it a valuable tool in scientific research. Isoxepac's role in research extends to its synthesis, chemical reactivity, and interactions within biological systems.
Isoxepac is classified as a dibenzoxepin derivative and is known by its Chemical Abstracts Service (CAS) number 55453-87-7. Its molecular formula is , and it has a molecular weight of 268.26 g/mol. Isoxepac serves primarily as an intermediate in the synthesis of antihistamines and other therapeutic agents, such as Olopatadine hydrochloride, which is used for treating allergic conditions .
The synthesis of Isoxepac typically involves several steps:
Isoxepac's molecular structure features a dibenzoxepin framework characterized by a fused benzene ring system and an oxepin ring. The structural representation includes:
Isoxepac participates in various chemical reactions due to its functional groups:
These reactions are critical for developing new drugs and optimizing existing synthetic pathways for better yields and efficiency .
The mechanism of action for Isoxepac primarily relates to its use as an intermediate in synthesizing antihistamines like Olopatadine. In these applications, Isoxepac acts by blocking histamine receptors, thereby alleviating allergic symptoms. The specific interactions at the receptor level involve competitive inhibition where Isoxepac derivatives bind to histamine receptors more effectively than histamine itself .
Isoxepac exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and during industrial-scale synthesis .
Isoxepac has several important applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3